

Spectroscopic data of 5-Phenyl-1H-tetrazole (NMR, IR, Mass Spec)

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An In-depth Technical Guide on the Spectroscopic Data of 5-Phenyl-1H-tetrazole

This technical guide provides a comprehensive overview of the spectroscopic data for **5- Phenyl-1H-tetrazole**, tailored for researchers, scientists, and professionals in drug development. The document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in structured tables, details the experimental protocols for data acquisition, and includes visualizations of the analytical workflow.

Spectroscopic Data

The following sections summarize the key spectroscopic data for the characterization of **5-Phenyl-1H-tetrazole**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for elucidating the molecular structure of **5-Phenyl-1H-tetrazole**. The data presented below were obtained in deuterated dimethyl sulfoxide (DMSO-d₆).

Table 1: ¹H NMR Spectroscopic Data for **5-Phenyl-1H-tetrazole**



Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
17.45	Broad (br)	1H	N-H (Tetrazole ring)
7.99	Doublet (d)	2H	Ortho-protons (Phenyl ring)
7.54	Triplet (t)	3H	Meta- and Para- protons (Phenyl ring)
Solvent: DMSO-d ₆ , Spectrometer			
Frequency: 400 MHz[1]			

Table 2: 13C NMR Spectroscopic Data for 5-Phenyl-1H-tetrazole

Chemical Shift (δ , ppm)	Assignment		
155.93	C (Tetrazole ring)		
131.84	Para-C (Phenyl ring)		
129.78	Meta-C (Phenyl ring)		
127.33	Ortho-C (Phenyl ring)		
124.63	lpso-C (Phenyl ring)		
Solvent: DMSO-d ₆ , Spectrometer Frequency:			
100 MHz[1] Note: Specific assignments for all			
phenyl carbons can vary; the values 124.63 and			
120.69 from the source are also associated with			

Infrared (IR) Spectroscopy

the phenyl ring carbons.[1]

Fourier-Transform Infrared (FTIR) spectroscopy identifies the functional groups present in the molecule through their characteristic vibrational frequencies.



Table 3: FT-IR Absorption Bands for **5-Phenyl-1H-tetrazole**

Wavenumber (cm ⁻¹)	Description
2919	N-H Stretch
1601	C=N Stretch (Tetrazole ring) / C=C Stretch (Aromatic)
1457	C=C Stretch (Aromatic)
1281	Ring Vibration
722	C-H Out-of-plane Bending (Aromatic)
Sample Preparation: KBr Pellet[1] The appearance of a distinct N-H stretching band is a key indicator of the successful formation of the tetrazole ring from a nitrile precursor.[2]	

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues.

Table 4: Mass Spectrometry Data for **5-Phenyl-1H-tetrazole**



m/z	Ion Type	Method	Relative Intensity
146.15	[M] ⁺	El	-
145	[M-H] ⁻	LC-ESI-QFT	-
118	[M-N ₂] ⁺	El	100%
91	[C ₆ H ₅ N] ⁺	El	74.4%
77	[C ₆ H ₅] ⁺	El	45.6%

M: Molecular Ion, EI:

Electron Ionization,

LC-ESI-QFT: Liquid

Chromatography-

Electrospray

Ionization-Quadrupole

Time-of-Flight[3][4][5]

[6] The molecular

formula is C7H6N4

with a molecular

weight of 146.15

g/mol .[4][5][6]

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.

NMR Spectroscopy Protocol

- Sample Preparation: Approximately 5-10 mg of purified **5-Phenyl-1H-tetrazole** was dissolved in 0.6-0.7 mL of DMSO-d₆. Tetramethylsilane (TMS) was used as an internal standard for chemical shift referencing (δ = 0.0 ppm). The resulting solution was transferred into a 5 mm NMR tube.[7]
- Instrumentation: ¹H and ¹³C NMR spectra were acquired on a JEOL 400 MHz spectrometer. [1]
- ¹H NMR Acquisition Parameters:



Spectrometer Frequency: 400 MHz

Solvent: DMSO-d₆

Number of Scans: 16-64 (adjusted based on concentration)

Relaxation Delay: 1-2 seconds[7]

¹³C NMR Acquisition Parameters:

Spectrometer Frequency: 100 MHz[1]

Solvent: DMSO-d6

Number of Scans: 1024 or more to achieve adequate signal-to-noise ratio

Relaxation Delay: 2-5 seconds[7]

FT-IR Spectroscopy Protocol (KBr Pellet Method)

- Sample Preparation: 1-2 mg of dry 5-Phenyl-1H-tetrazole was finely ground with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar. The homogenous mixture was then compressed in a die under 8-10 tons of pressure to form a transparent pellet.[7]
- Instrumentation: Spectra were recorded using a Perkin Elmer 400 FT-IR spectrometer.[1]
- Data Acquisition: A background spectrum of a pure KBr pellet was first collected. The sample pellet was then placed in the spectrometer's sample holder, and the spectrum was recorded over the range of 4000-400 cm⁻¹.[1][7]

Mass Spectrometry Protocol

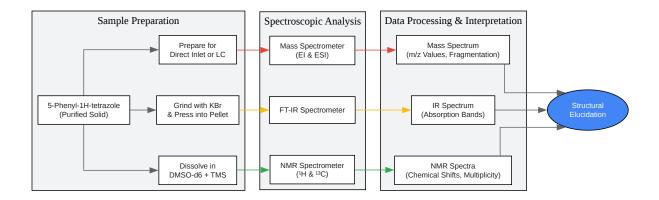
- Electron Ionization (EI): The sample was introduced directly into the ion source. The mass spectrum was obtained using a standard electron ionization energy of 70 eV.[4]
- Liquid Chromatography-Electrospray Ionization (LC-ESI-QFT): The sample was analyzed using a liquid chromatography system coupled to an ESI source and a Quadrupole Time-of-



Flight mass spectrometer. The data presented corresponds to the negative ion mode, detecting the [M-H]⁻ species.[3]

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of **5-Phenyl-1H-tetrazole**.



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Caption: General workflow for the spectroscopic characterization of **5-Phenyl-1H-tetrazole**.

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